molecular formula C12H8Br2N2Ni B8232352 1,10-Phenanthroline nickel (ll) dibromide

1,10-Phenanthroline nickel (ll) dibromide

Cat. No.: B8232352
M. Wt: 398.71 g/mol
InChI Key: XCUCYFXAOLWFSN-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline nickel (II) dibromide is typically synthesized by reacting 1,10-phenanthroline with nickel bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethyl sulfoxide, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation . The reaction mixture is then purified by crystallization or filtration to obtain the final product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, and safety measures are implemented to handle the toxic and reactive nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline nickel (II) dibromide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline nickel (II) dibromide involves its role as a catalyst in various chemical reactions. It facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with lower activation energy. The compound interacts with molecular targets such as organic substrates and reagents, forming intermediate complexes that undergo further transformations to yield the final products .

Comparison with Similar Compounds

Comparison: 1,10-Phenanthroline nickel (II) dibromide is unique due to its specific ligand environment and the presence of bromide ligands, which influence its reactivity and catalytic properties. Compared to similar compounds, it may exhibit different selectivity and efficiency in catalysis, making it suitable for specific applications .

Properties

IUPAC Name

dibromonickel;1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2BrH.Ni/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUCYFXAOLWFSN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N2Ni
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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